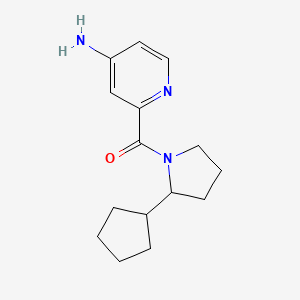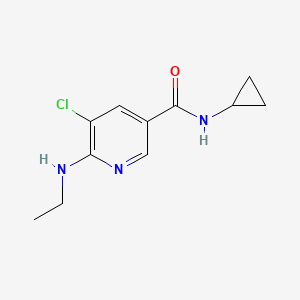![molecular formula C15H17N3O B7554707 [2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone, commonly known as 4-Methylmethcathinone (4-MMC), is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to cathinone, which is a naturally occurring stimulant found in the khat plant. 4-MMC has gained popularity in recent years as a recreational drug due to its euphoric and stimulant effects. However,
Mecanismo De Acción
The exact mechanism of action of [2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone is not fully understood. However, it is believed to act as a releasing agent for dopamine, serotonin, and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, leading to its stimulant and euphoric effects.
Biochemical and Physiological Effects:
[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids from adipose tissue. These effects are similar to those seen with other stimulant drugs such as cocaine and amphetamines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone in lab experiments is its relatively low cost compared to other stimulant drugs. However, its use is limited by its legal status in many countries, which makes it difficult to obtain for research purposes. Additionally, its effects on the brain are not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding [2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone. These include:
1. Further studies on its mechanism of action and its effects on neurotransmitter systems.
2. Exploration of its potential therapeutic applications, particularly in the treatment of depression, anxiety, and ADHD.
3. Investigation of its long-term effects on the brain and the body.
4. Development of more specific and selective derivatives of [2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone that could be used as potential therapeutics.
In conclusion, [2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone is a synthetic stimulant drug that has gained popularity as a recreational drug. However, its scientific research application has shown potential for its therapeutic use. Further research is needed to fully understand its mechanism of action and its potential as a treatment for various disorders.
Métodos De Síntesis
The synthesis of [2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone involves the reaction of 4-methylpropiophenone with methylamine and formaldehyde, followed by reduction with sodium borohydride. This method was first reported in 1996 by David E. Nichols and his team at Purdue University. Since then, various modifications to the synthesis method have been reported in the literature.
Aplicaciones Científicas De Investigación
[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone has been studied extensively for its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter, serotonin transporter, and norepinephrine transporter. This suggests that it may have potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
[2-(methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-16-14-10-12(15(19)18-8-4-5-9-18)11-6-2-3-7-13(11)17-14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSHKEQGNYNSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-3-butyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7554632.png)

![2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamino]-2-phenylacetic acid](/img/structure/B7554640.png)
![N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554642.png)
![N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554643.png)
![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine](/img/structure/B7554659.png)
![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)


![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)